
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring and a carboximidamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride typically involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine: In medicine, (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, offering possibilities for developing new drugs.
Industry: Industrially, the compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Furan-2-carboximidamide: Shares the furan ring and carboximidamide group but lacks the hydroxyl group.
Hydroxyfuran derivatives: Compounds with similar furan rings and hydroxyl groups but different substituents.
Carboximidamide derivatives: Compounds with the carboximidamide group attached to different aromatic or heterocyclic rings.
Uniqueness: (Z)-N’-Hydroxyfuran-2-carboximidamide hydrochloride stands out due to its unique combination of the furan ring, hydroxyl group, and carboximidamide group. This structure provides distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H7ClN2O2 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
N'-hydroxyfuran-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H |
InChI Key |
BWAGHYXNNPQFGG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=N\O)/N.Cl |
Canonical SMILES |
C1=COC(=C1)C(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
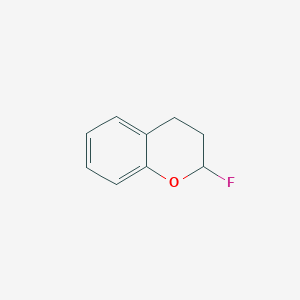

![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)


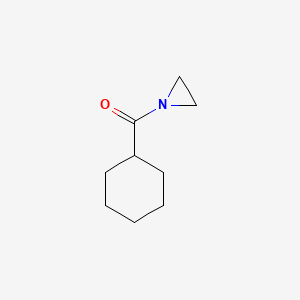
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
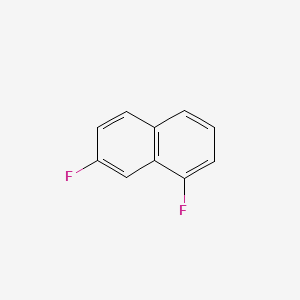
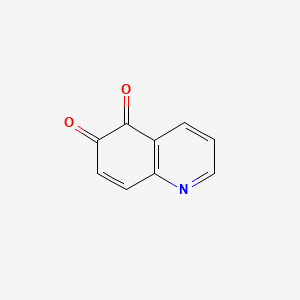
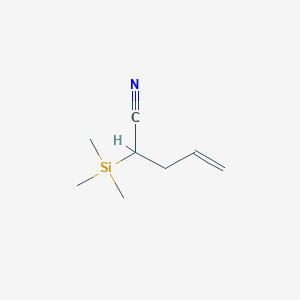
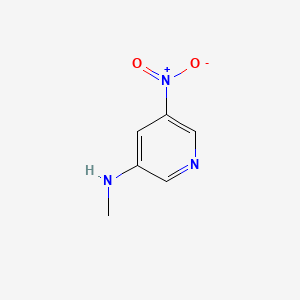
![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)
